N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide

Overview

Description

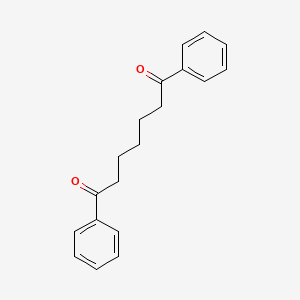

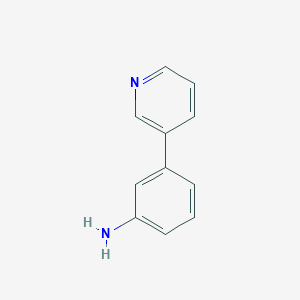

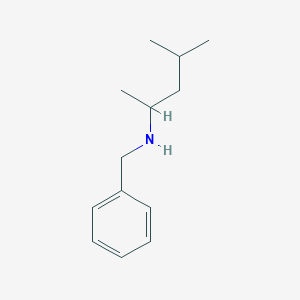

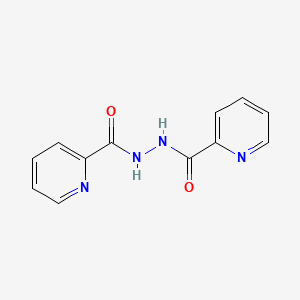

N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound with the molecular formula C12H10N4O2. It has been shown to be a useful intermediate for the construction of molecular building blocks, able to self-assemble into a wide range of super-architectures .

Synthesis Analysis

The synthesis of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide and its derivatives has been reported in the literature . The compounds were synthesized by a mild, general procedure with an excellent yield, providing straightforward access to symmetrical and/or asymmetrical heterocyclic ureas .Molecular Structure Analysis

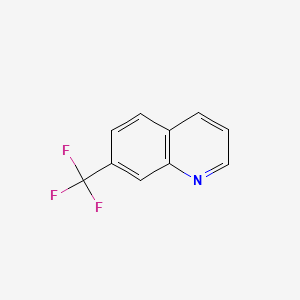

The single-crystal X-ray structures of three N’-(pyridine-2-carbonyl)pyridine-2-carboxamide imides, with or without F atoms on the 3-position of the pyridine rings, have been reported . The crystal structures of these compounds show different packing arrangements depending on the presence of a fluoro- group at the 3-position of the pyridine rings .Chemical Reactions Analysis

N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide systems and their derivatives have been shown to be very useful intermediates for the construction of molecular building blocks . They have been used in the investigation of their metal coordination complexes, which possess strong luminescence characteristics .Physical And Chemical Properties Analysis

The molecular weight of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is 242.23 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Bioactive Ligands and Chemosensors

N,N’-bis(picolinoyl)hydrazine: derivatives are known for their potential as bioactive ligands. They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions . These compounds have shown a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities . Additionally, they are used in the development of chemosensors for the detection of ions in environmental and biological media .

Fluorescent Probes

Schiff bases derived from pyridine derivatives, such as N,N’-bis(picolinoyl)hydrazine , have been used to design fluorescent probes. For instance, a probe designed from a Schiff base related to this compound was used for the selective detection of Cd^2+ ions, showing significant fluorescence enhancement .

Medicinal Chemistry

In medicinal chemistry, pyridine derivatives play a pivotal role. They are part of the structure of many drugs and are used in drug design and development. The versatility of N,N’-bis(picolinoyl)hydrazine allows it to be a precursor for pharmaceuticals that can target a wide array of diseases due to its multifunctional properties .

Synthesis of Energetic Materials

N,N’-bis(picolinoyl)hydrazine: has been utilized in the synthesis of novel energetic materials. For example, it was used to prepare a copper perchlorate complex with potential applications as a lead-free primary explosive, offering good thermal stability .

Green Chemistry

The compound has been employed as a catalyst in green chemistry applications. It facilitated the green synthesis of pyrazolo[3,4-b]quinolinones through a multi-component reaction, showcasing its efficiency and environmental friendliness .

Heterocyclic Chemistry Research

As a nitrogen-based heterocyclic compound, N,N’-bis(picolinoyl)hydrazine is significant in heterocyclic chemistry research. It is involved in studies related to the synthesis and biological activities of pyridines, dihydropyridines, and piperidines, which are foundational structures in many biologically active molecules .

Future Directions

The future directions for the study and application of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide could involve further exploration of their potential in supramolecular chemistry, given their ability to self-assemble into a wide range of super-architectures . Additionally, their metal coordination complexes, which possess strong luminescence characteristics, could be further investigated for potential applications .

properties

IUPAC Name |

N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAIBJYDENZRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004261 | |

| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

840-79-9 | |

| Record name | Hydrazine,2-dipicolinoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural characterization of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide?

A1: N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide, also known as N,N'-Bis(picolinoyl)hydrazine, has the molecular formula C12H10N4O2. X-ray crystallography reveals a non-planar structure with a twisted "butterfly wing" conformation. [] The two carbonyl bonds adopt an s-syn conformation relative to the central N-N bond, which coincides with a crystallographic twofold axis. []

Q2: How does the structure of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide influence its ability to form cocrystals?

A2: The molecule possesses flexible dipyridyl groups, making it a versatile building block for hydrogen-bonding directed cocrystallization. [] The presence of both hydrogen-bonding donors (N-H) and acceptors (O=C, N pyridine) allows for diverse interactions with various coformers like pyromellitic acid and fumaric acid. [] This flexibility enables the formation of different supramolecular architectures, including one-dimensional chains and two-dimensional networks, depending on the specific coformer and crystallization conditions. []

Q3: Are there any known polymorphs of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide or its cocrystals?

A3: Yes, research has identified concomitant polymorphs of the cocrystal formed between N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide and pyromellitic acid. [] These polymorphs, denoted as [(H2BTA)·(H2-4-bph)], exhibit distinct crystal packing arrangements despite having the same chemical composition, highlighting the influence of subtle intermolecular interactions on solid-state structure. []

Q4: Has N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide been explored for its metal chelation properties?

A4: Yes, research indicates that N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide can act as a ligand in metal complexes. [, ] Specifically, its coordination chemistry with iron and copper has been investigated. [, ] These studies suggest potential applications in areas like catalysis or materials science, where metal complexes are frequently employed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.